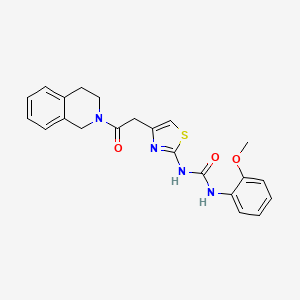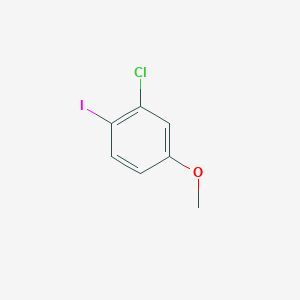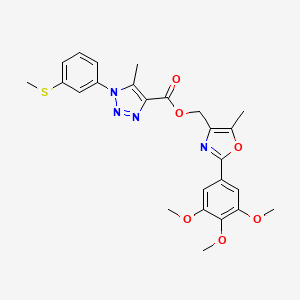![molecular formula C19H25N3O2S2 B2944052 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide CAS No. 750618-18-9](/img/structure/B2944052.png)
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide” is a chemical compound with the molecular formula C21H29N3O2S2. It has an average mass of 419.604 Da and a monoisotopic mass of 419.170105 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-2-yl group, which is a bicyclic entity made up of a thiophene and a pyrimidine ring fused together . It also contains an acetamide group attached to a cyclohexyl group .Aplicaciones Científicas De Investigación
Potential Thymidylate Synthase Inhibitors and Antitumor Agents
A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds, including classical and nonclassical analogs, were evaluated for their potential to inhibit human recombinant thymidylate synthase (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial Agents
Pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing comparable efficacy to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-allergy Activity
2-Aminothieno[2,3-d][1,3]thiazin-4-ones were evaluated for their anti-allergy activity using the rat active cutaneous anaphylaxis test. One of the compounds demonstrated weak activity comparable to theophylline (Leistner, Gütschow, Wagner, Grupe, & Böhme, 1988).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds including N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds showed promising antitumor activity in vitro (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Synthesis of Innovative Heterocycles for Insecticidal Assessment
New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated notable insecticidal properties (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anti-HIV-1 Activity
Compounds related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-oxopyrimidine were synthesized and tested for their anti-HIV-1 properties. Modifications in the pyrimidine ring structure were explored to improve antiretroviral activity (Mai, Artico, Sbardella, Quartarone, Massa, Loi, De Montis, Scintu, Putzolu, & la Colla, 1997).
Anticancer Activity of Novel Heterocycles
New heterocycles utilizing thiophene incorporated thioureido substituent were synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Some compounds displayed potent activity, highlighting their potential in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexyl-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,11,13H,1,4-10,12H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJHFGUWZUNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)

![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)



![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)
![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)